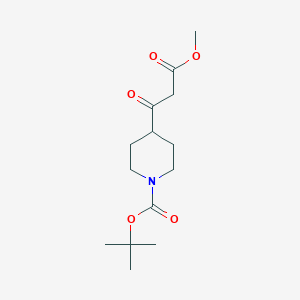

1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester

CAS No.: 479630-02-9

Cat. No.: VC3934097

Molecular Formula: C14H23NO5

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 479630-02-9 |

|---|---|

| Molecular Formula | C14H23NO5 |

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | tert-butyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-10(6-8-15)11(16)9-12(17)19-4/h10H,5-9H2,1-4H3 |

| Standard InChI Key | WMAWVWUIHBXMPQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)OC |

Introduction

Structural Characteristics and Nomenclature

1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester features a piperidine ring substituted at three critical positions:

-

N-1 position: Protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic manipulations .

-

C-4 position: Attached to a propanoic acid methyl ester side chain, introducing both ester functionality and a three-carbon spacer .

-

Beta position of the propanoic acid chain: A ketone group (oxo) at the β-carbon relative to the ester carbonyl, enabling reactivity in conjugate addition or reduction reactions .

The molecular formula is inferred as C₁₅H₂₃NO₅ (calculated from analogous structures ), with a molar mass of 305.35 g/mol. Key stereochemical considerations arise from the piperidine ring’s chair conformation and the potential chirality at C-4, though specific optical data remain undocumented in current literature.

Physicochemical Properties

While direct measurements for this compound are unavailable, extrapolations from structurally similar piperidine esters provide reasonable estimates:

The Boc group confers moderate lipophilicity, while the ester and ketone functionalities enhance solubility in polar aprotic solvents like DCM or DMF . Stability studies suggest susceptibility to acid-mediated Boc deprotection and base-catalyzed ester hydrolysis, necessitating storage at neutral pH and anhydrous conditions .

Synthetic Methodologies

Route 1: Sequential Functionalization of Piperidine

-

Core Formation: Methyl 4-piperidinecarboxylate undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, achieving >95% yield .

-

Side-Chain Introduction: A Claisen-Schmidt condensation between the methyl ester and a β-keto acid derivative introduces the β-oxo group. For example, reaction with acetyl chloride in the presence of AlCl₃ forms the ketone .

-

Purification: Column chromatography (silica gel, chloroform/methanol) isolates the product, as validated for related Boc-piperidine esters .

Route 2: Direct Alkylation

An alternative approach involves alkylating 1-Boc-4-piperidone with methyl β-bromopropanoate under phase-transfer conditions (e.g., K₂CO₃, tetrabutylammonium bromide) . This one-pot method simplifies synthesis but may yield lower regioselectivity (~70–80%) due to competing O- vs. N-alkylation .

Critical Reaction Parameters:

Analytical Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry:

-

Chromatography:

Applications in Pharmaceutical Synthesis

-

Intermediate for Kinase Inhibitors: The β-oxo group serves as a Michael acceptor in synthesizing pyrrolo[2,3-d]pyrimidine derivatives, a scaffold prevalent in anticancer agents .

-

Peptide Mimetics: Incorporation into peptidomimetic structures enhances metabolic stability, as demonstrated in protease inhibitor design .

-

Prodrug Development: Ester hydrolysis in vivo releases the free acid, enabling targeted delivery of piperidine-based therapeutics .

Future Directions

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms for chiral drug candidates.

-

Green Chemistry: Exploring biocatalytic methods (e.g., lipase-mediated esterification) to reduce solvent waste .

-

In Silico Studies: Molecular docking simulations to predict binding affinities for neurological targets (e.g., sigma-1 receptor) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume